molecular formula C16H12N2O2 B12712401 Benzamide, 2-hydroxy-N-3-quinolinyl- CAS No. 123199-78-0

Benzamide, 2-hydroxy-N-3-quinolinyl-

Cat. No.: B12712401
CAS No.: 123199-78-0
M. Wt: 264.28 g/mol
InChI Key: IYHTXROWHYOHGM-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-3-quinolinyl- is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, biology, and industry. The compound is characterized by the presence of a benzamide group attached to a quinoline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-hydroxy-N-3-quinolinyl- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-3-quinolinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.

    Substitution: The benzamide group can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities .

Scientific Research Applications

Benzamide, 2-hydroxy-N-3-quinolinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, 2-hydroxy-N-3-quinolinyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound’s quinoline ring structure allows it to bind effectively to enzyme active sites, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide

Uniqueness

Benzamide, 2-hydroxy-N-3-quinolinyl- is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it has shown promising results in antioxidant and antibacterial activities, making it a valuable compound for further research and development .

Properties

CAS No.

123199-78-0

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-hydroxy-N-quinolin-3-ylbenzamide

InChI

InChI=1S/C16H12N2O2/c19-15-8-4-2-6-13(15)16(20)18-12-9-11-5-1-3-7-14(11)17-10-12/h1-10,19H,(H,18,20)

InChI Key

IYHTXROWHYOHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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